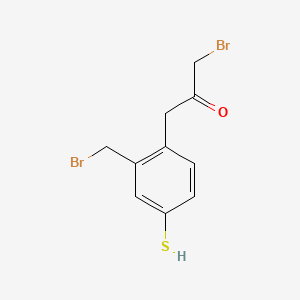
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of bromine atoms, a mercapto group, and a ketone functional group
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can lead to the inhibition of enzyme activity or modification of protein function, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one can be compared with other brominated ketones and mercapto-containing compounds. Similar compounds include:
1-Bromo-3-chloropropane: A brominated alkane with similar reactivity but lacking the ketone and mercapto groups.
1-Bromo-3-phenylpropane: A brominated aromatic compound with a phenyl group instead of a mercapto group.
1-Bromo-2-methylpropane: A simpler brominated alkane with different reactivity due to the absence of the ketone and mercapto groups.
The uniqueness of this compound lies in its combination of bromine, mercapto, and ketone functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H10Br2OS |
|---|---|
Molekulargewicht |
338.06 g/mol |
IUPAC-Name |
1-bromo-3-[2-(bromomethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c11-5-8-4-10(14)2-1-7(8)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |
InChI-Schlüssel |
SCPUAMBDOQSXIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)CBr)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


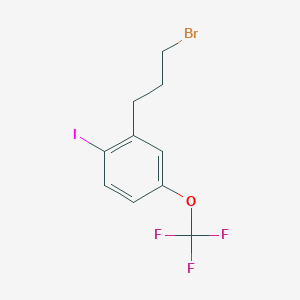
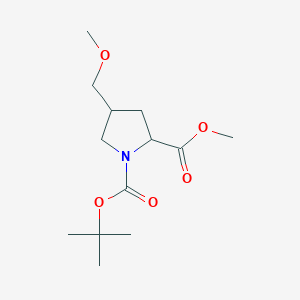

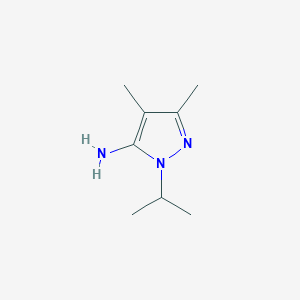
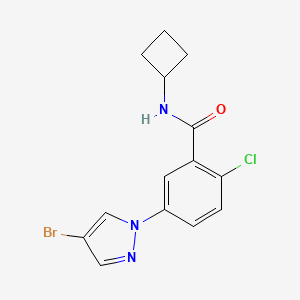


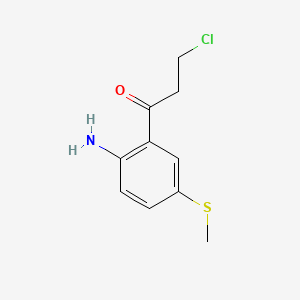

![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)
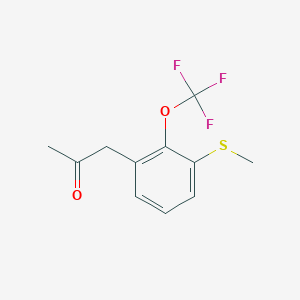
![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)

